4-Bromo-5,6,7,8-tetrahydroisoquinoline
Overview
Description
4-Bromo-5,6,7,8-tetrahydroisoquinoline is an organic compound with the molecular formula C9H10BrN. It is a derivative of tetrahydroisoquinoline, where a bromine atom is substituted at the 4th position of the isoquinoline ring.
Mechanism of Action
Target of Action
Tetrahydroisoquinoline derivatives are known to interact with various biological targets and are involved in numerous pharmacological activities .
Mode of Action
Tetrahydroisoquinolines can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide . This suggests that 4-Bromo-5,6,7,8-tetrahydroisoquinoline might undergo similar reactions.
Biochemical Pathways
It’s worth noting that tetrahydroisoquinoline derivatives may be involved in various biological pathways due to their diverse pharmacological activities .
Pharmacokinetics
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . This could potentially influence its absorption and distribution in the body.
Result of Action
Tetrahydroisoquinoline derivatives have been reported to possess a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
4-Bromo-5,6,7,8-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition results in increased levels of these neurotransmitters, which can have significant physiological effects. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant toxicity. These findings highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported across cell membranes by organic cation transporters, facilitating its entry into cells. Once inside, it may bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline typically involves the bromination of 5,6,7,8-tetrahydroisoquinoline. One common method is the reaction of 5,6,7,8-tetrahydroisoquinoline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form isoquinoline derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the isoquinoline ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Reagents like selenium dioxide or hydrogen peroxide can be used for oxidation reactions.
Major Products
Substitution: Products include various substituted tetrahydroisoquinolines.
Oxidation: Products include isoquinoline derivatives.
Reduction: Products include fully hydrogenated isoquinoline derivatives.
Scientific Research Applications
4-Bromo-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: The parent compound without the bromine substitution.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A similar compound with bromine at a different position on the isoquinoline ring.
Uniqueness
4-Bromo-5,6,7,8-tetrahydroisoquinoline is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution reactions and may also affect its binding affinity to biological targets .
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMLCNFYVSGGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590091 | |
Record name | 4-Bromo-5,6,7,8-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-00-7 | |
Record name | 4-Bromo-5,6,7,8-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5,6,7,8-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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